molecular formula C17H20N2O3S B3814994 methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate

methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate

Cat. No.: B3814994
M. Wt: 332.4 g/mol
InChI Key: XSGXNTHJFSCVED-DOMZBBRYSA-N
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Description

Methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole moiety, and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
  • Methyl (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate is unique due to the presence of both the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-5-3-4-6-14(11)16-18-8-13(23-16)10-19-9-12(20)7-15(19)17(21)22-2/h3-6,8,12,15,20H,7,9-10H2,1-2H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGXNTHJFSCVED-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CN3CC(CC3C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC=C(S2)CN3C[C@@H](C[C@H]3C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate
Reactant of Route 3
methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate
Reactant of Route 4
methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate
Reactant of Route 5
methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate
Reactant of Route 6
methyl (2S,4R)-4-hydroxy-1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-2-carboxylate

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